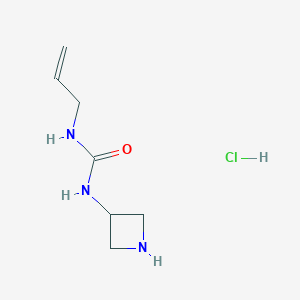

1-Allyl-3-(azetidin-3-yl)urea hydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-3-prop-2-enylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-2-3-9-7(11)10-6-4-8-5-6;/h2,6,8H,1,3-5H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHQZXUJVKZAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Azetidine derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple targets.

Biological Activity

1-Allyl-3-(azetidin-3-yl)urea hydrochloride is a compound featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its structural components:

- Azetidine Ring : This moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The azetidine structure can facilitate binding to active sites, potentially modulating enzyme activity or receptor signaling pathways.

- Urea Moiety : The presence of the urea functional group enhances the compound's ability to form hydrogen bonds with biological macromolecules, thereby influencing cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar azetidine structures possess significant antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains and fungi, suggesting that this compound may also exhibit such properties.

Anticancer Activity

Recent evaluations have highlighted the potential anticancer effects of this compound. In vitro studies indicate that it may inhibit the growth of cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models. | In vivo studies using mouse models. |

| Study 2 | Showed antimicrobial efficacy against Gram-positive bacteria. | Disk diffusion method to assess inhibition zones. |

| Study 3 | Identified mechanism involving apoptosis in cancer cells. | Flow cytometry for cell cycle analysis and apoptosis detection. |

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other azetidine derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 1-(Azetidin-2-yl)-urea | Moderate antibacterial activity | Enzyme inhibition |

| 1-(Azetidin-3-yl)-thiourea | Strong anticancer properties | Induction of apoptosis |

| 2-Acetylazetidine | Antimicrobial effects | Membrane disruption |

Scientific Research Applications

Scientific Research Applications

1-Allyl-3-(azetidin-3-yl)urea hydrochloride has diverse applications, including:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules and polymers. Its unique azetidine structure allows for various chemical transformations, including:

- Substitution Reactions: The azetidine ring can undergo nucleophilic substitutions with amines or alcohols.

- Polymerization: It can participate in ring-opening polymerization reactions to produce polyamines.

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown efficacy against certain bacterial strains, suggesting its use as an antimicrobial agent.

- Enzyme Inhibition: The compound has been identified as an inhibitor of specific enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. This inhibition could have therapeutic implications for pain management and inflammation control.

Medicinal Chemistry

Ongoing research is exploring the compound's potential as a pharmaceutical intermediate:

- Cancer Therapy: Preliminary studies indicate that derivatives of this compound may selectively activate SHP1, an enzyme linked to cancer progression. This suggests potential applications in targeted cancer therapies.

Case Study 1: SHP1 Activation

A recent study demonstrated that derivatives of this compound could selectively activate SHP1 with significant cellular efficacy. This activation is associated with anti-tumor effects, indicating a promising avenue for cancer treatment .

Case Study 2: MAGL Inhibition

Research focused on the synthesis of azetidine-derived compounds highlighted that modifications to the structure could enhance inhibitory potency against MAGL. The findings suggest that this compound may be developed into a therapeutic agent targeting endocannabinoid metabolism .

The following table summarizes key findings from recent research on the biological activity of this compound:

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

- Allyl vs. Cyclopropyl : The allyl group (C₃H₅) offers greater conformational flexibility compared to the cyclopropyl ring, which imposes steric constraints. This flexibility may improve binding to dynamic enzyme pockets but reduce metabolic stability .

- Aromatic vs. Aliphatic : Compounds with phenyl or triazole groups (e.g., C₁₁H₁₃ClN₄ ) engage in π-π stacking, advantageous for targeting aromatic residues in proteins. In contrast, aliphatic substituents like tert-butyl enhance lipophilicity, aiding blood-brain barrier penetration .

Urea vs. Amine Linkages :

- Urea derivatives (e.g., 1-allyl-3-(azetidin-3-yl)urea) exhibit stronger hydrogen-bonding capacity compared to amine-linked analogs (e.g., 1-benzhydrylazetidin-3-amine HCl ), making them more suitable for protease or kinase inhibition.

Preparation Methods

General Synthetic Strategies for Azetidine Derivatives

Azetidines are typically synthesized via ring formation or functional group transformations involving azetidine precursors. Key synthetic routes include:

- Nucleophilic substitution on azetidine rings

- Cyclization of amino alcohols or amino halides

- Ring expansion or ring contraction from other nitrogen heterocycles

- Functionalization of azetidine rings via substitution or addition reactions

Recent reviews highlight methods such as:

- Use of α-chloro-β-aminosulfinyl imidates followed by deprotection and reduction steps to yield substituted azetidines.

- Mesylation of diols followed by amine substitution to form azetidine rings with high enantiopurity.

- Thermal isomerization of aziridines to azetidines.

These methods provide a foundation for preparing azetidine rings substituted at the 3-position, which is crucial for synthesizing 1-Allyl-3-(azetidin-3-yl)urea hydrochloride.

Preparation of Azetidin-3-yl Precursors

A key intermediate for this compound is the 3-substituted azetidine, often prepared as azetidin-3-ol or azetidin-3-amine derivatives. A patented process for preparing azetidine derivatives involves:

- Reaction of benzhydrylamine with epoxy chloropropane to form 1-diphenyl-methyl-3-hydroxyazetidine hydrochloride.

- Use of microreactors to control reaction temperature (60–250 °C) and pressure (up to 2 MPa) for efficient cyclization and high yield.

- Purification by crystallization and washing with ethyl acetate to obtain high purity crystalline products.

This method achieves yields of 74.20% to 77.16%, with purity over 98%, and can be adapted for preparing azetidin-3-yl intermediates for further functionalization.

The introduction of the urea group and allyl substituent at the nitrogen atoms requires selective reactions:

- Allylation of the azetidine nitrogen: This is typically achieved by reacting the azetidin-3-yl amine with allyl halides or allylating agents under basic conditions to form the 1-allyl substituted azetidine.

- Formation of the urea linkage: The urea moiety can be introduced by reacting the 3-azetidinyl amine with isocyanates or carbamoyl chlorides under controlled conditions to yield the urea derivative.

- Conversion to hydrochloride salt: The free base is treated with hydrochloric acid or anhydrous HCl in an organic solvent to obtain the hydrochloride salt, improving stability and crystallinity.

Though specific experimental details for this compound are scarce, analogous urea derivatives of azetidines are prepared by these classical methods, supported by the synthetic versatility of azetidines described in literature.

Comparative Data Table: Preparation Parameters for Azetidine Derivatives

Research Findings and Analysis

- Yield and Purity: Using microreactor technology for azetidine ring formation significantly improves yield and purity compared to traditional batch methods.

- Scalability: Continuous flow microreactors allow for scalable and reproducible synthesis, which is critical for industrial preparation.

- Reaction Control: Precise temperature and pressure control in microreactors reduces side reactions and degradation, enhancing product quality.

- Versatility: The azetidine scaffold allows for diverse functionalization, including allylation and urea formation, enabling the synthesis of complex derivatives like this compound.

- Environmental and Cost Factors: Improved methods reduce reaction time and energy consumption, minimizing solvent loss and environmental impact.

Q & A

Q. What interdisciplinary approaches integrate experimental and computational data for mechanistic insights?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.